tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate
Description
tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate is a synthetic carbamate derivative featuring a morpholine ring substituted at the 2-position with a methylcarbamate group and at the 4-position with a 4-acetylbenzenesulfonyl moiety. The tert-butyl group provides steric protection to the carbamate functionality, enhancing stability during synthetic processes. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a precursor for kinase inhibitors or proteolysis-targeting chimeras (PROTACs) .
Properties
Molecular Formula |
C18H26N2O6S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
tert-butyl N-[[4-(4-acetylphenyl)sulfonylmorpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C18H26N2O6S/c1-13(21)14-5-7-16(8-6-14)27(23,24)20-9-10-25-15(12-20)11-19-17(22)26-18(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,19,22) |
InChI Key |
FWQDBAPLRDKVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step involves the preparation of the morpholine derivative by reacting morpholine with an appropriate sulfonyl chloride, such as 4-acetylbenzenesulfonyl chloride, under basic conditions.
Introduction of the tert-Butyl Carbamate Group: The morpholine derivative is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to introduce the tert-butyl carbamate group.
Final Coupling Reaction: The final step involves coupling the intermediate with a suitable methylating agent to form the desired compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamate groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group may play a crucial role in binding interactions, while the carbamate moiety can influence the compound’s stability and reactivity .
Comparison with Similar Compounds
Structural Features
The target compound’s structural analogs vary in substituents on the morpholine ring and aromatic systems. Key differences include:
Key Observations :
- The target compound’s sulfonyl group distinguishes it from analogs with ethers (e.g., propargyloxy or formylphenoxy ), which may reduce acidity and hydrogen-bonding capacity.
Key Observations :
- Yields for thiazole-containing analogs range widely (16–77%), suggesting substituent electronic effects (e.g., electron-withdrawing chloro vs. electron-donating methoxy) impact reaction efficiency.
- The target compound’s synthesis likely requires sulfonylation, a step sensitive to steric hindrance from the tert-butyl group.
Physical and Crystallographic Properties
- Crystal Packing : The analog tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate exhibits O–H···O hydrogen bonding, forming infinite chains along the c-axis. In contrast, the sulfonyl group in the target compound may enable stronger hydrogen bonds or ionic interactions.
- Solubility : The sulfonyl group in the target compound likely enhances aqueous solubility compared to benzyl- or thiazole-substituted analogs .
- Thermal Stability : tert-Butyl carbamates generally exhibit high thermal stability due to steric protection, but sulfonyl groups may introduce decomposition pathways under acidic conditions.
Biological Activity
tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Composition and Structure
- Molecular Formula : C18H26N2O6S
- Molecular Weight : 398.5 g/mol
- IUPAC Name : tert-butyl N-[[4-(4-acetylphenyl)sulfonylmorpholin-2-yl]methyl]carbamate
- Canonical SMILES : CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C
This compound features a tert-butyl group, a morpholine moiety, and an acetylbenzenesulfonyl group, which contribute to its unique chemical properties and potential interactions with biological targets .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Morpholine Derivative : Reacting morpholine with 4-acetylbenzenesulfonyl chloride under basic conditions.
- Introduction of the tert-Butyl Carbamate Group : The morpholine derivative is reacted with tert-butyl chloroformate in the presence of a base like triethylamine.
- Final Coupling Reaction : Coupling the intermediate with a suitable methylating agent to yield the final product .
Enzyme Inhibition
Preliminary studies suggest that this compound exhibits significant enzyme inhibition properties. It has been investigated for its ability to inhibit various enzymes involved in pathological processes, particularly those related to neurodegenerative diseases.
- β-secretase Inhibition : The compound has shown potential as an inhibitor of β-secretase, an enzyme implicated in Alzheimer's disease pathology. In vitro studies have indicated that it can inhibit Aβ aggregation effectively .
- Acetylcholinesterase Inhibition : It has also been evaluated for its capacity to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system .
Receptor Binding
The sulfonamide group in the compound enhances binding affinity to specific molecular targets, modulating biological pathways. The interactions may involve hydrogen bonding and ionic interactions with target sites on proteins or enzymes .
Case Studies and Research Findings
Several studies have documented the effects of this compound on cell viability and enzyme activity:
-
Astrocyte Cell Viability : In vitro studies demonstrated that treatment with this compound improved astrocyte cell viability in the presence of Aβ 1-42 peptide, suggesting protective effects against neurotoxicity .
Treatment Condition Cell Viability (%) Aβ 1-42 Alone 43.78 ± 7.17 Aβ 1-42 + Compound 62.98 ± 4.92 - Inhibition of Cytokine Production : The compound was shown to reduce TNF-α production in astrocytes treated with Aβ 1-42, although not significantly compared to controls .
The mechanism by which this compound exerts its biological effects involves:
- Binding Interactions : The sulfonamide group enhances binding interactions with target proteins, influencing their activity.
- Modulation of Enzymatic Activity : By inhibiting key enzymes involved in disease processes, the compound may alter disease progression or symptoms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
